6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Medicinal Chemistry Click Chemistry Building Blocks

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 185122-75-2) is a racemic mixture of a chiral, bicyclic heterocyclic amine with a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol. Its structure features a primary amine at the 7-position of a saturated cyclopentane ring fused to a pyridine, creating a rigid, non-planar scaffold.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 185122-75-2
Cat. No. B062042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
CAS185122-75-2
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)N=CC=C2
InChIInChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2
InChIKeyVUJXLKVRHHCKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 185122-75-2): A Chiral Bicyclic Amine Building Block


6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 185122-75-2) is a racemic mixture of a chiral, bicyclic heterocyclic amine with a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol . Its structure features a primary amine at the 7-position of a saturated cyclopentane ring fused to a pyridine, creating a rigid, non-planar scaffold . This compound is fundamentally a synthetic intermediate, most notably serving as a critical fragment in the synthesis of the fourth-generation cephalosporin antibiotic Cefpirome [1]. It is commercially available from multiple vendors in its racemic form and as separated (R) and (S) enantiomers, typically as the free base or hydrochloride salt.

Why 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Cannot Be Readily Replaced by General Analogs


Simple substitution of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine with a generic 'cyclopenta[b]pyridine' or another amine isomer is not feasible for structure- or chirality-dependent applications. The specific 7-position of the primary amine is the critical functional handle for creating amide, sulfonamide, and urea bonds, distinguishing it from the 7-ol analog or the unsubstituted scaffold . Furthermore, the molecule's chirality at the C-7 position is a key design element. Patent literature for the compound class explicitly shows that biological activity and receptor binding are linked to specific enantiomers, making the use of the racemate or the wrong enantiomer a potential source of failed experiments or off-target effects [1]. Procurement must therefore specify not just the core structure but the exact stereochemistry required.

Quantitative Differentiation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine vs. Key Analogs


Functional Reactivity: Primary Amine vs. Alcohol vs. Unsubstituted Scaffold

The 7-position primary amine of the target compound provides a reactive site for constructing amide, sulfonamide, urea, and imine bonds via standard coupling reactions. This is in contrast to the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol analog, which offers a hydroxyl handle, and 6,7-dihydro-5H-cyclopenta[b]pyridine itself, which lacks a functional group at this position . The amine enables access to a distinct region of chemical space compared to its alcohol counterpart, which is critical in structure-activity relationship (SAR) exploration.

Medicinal Chemistry Click Chemistry Building Blocks

Enantiomeric Purity: Access to Defined (R) and (S) Enantiomers for Stereospecific Synthesis

The target compound is chiral, and commercial suppliers offer it as a racemic mixture (CAS 185122-75-2) and as separated (R)-enantiomer (CAS 1228571-16-1) and (S)-enantiomer (CAS 502612-54-6) . The US patent 7,507,732 on 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives explicitly claims specific enantiomers for 5-HT2c agonist activity, establishing that stereochemistry is a key determinant of biological function in this scaffold [1]. Using the racemate for a stereospecific synthesis would yield a 50/50 mixture of diastereomers, complicating purification and potentially halving the yield of the desired product.

Chiral Chemistry Stereospecific Synthesis Pharmaceutical Intermediates

Validated Scaffold: Clinical Relevance of the Cyclopenta[b]pyridine Core in Cefpirome

The core scaffold of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a validated key intermediate in the synthesis of Cefpirome, a marketed fourth-generation cephalosporin antibiotic [1]. A published synthetic route achieved a total yield of 43.15% with a final product purity of 99.7% (HPLC) for the 6,7-dihydro-5H-cyclopenta[b]pyridine core [1]. This establishes the cyclopentapyridine scaffold's proven utility and scalability in an industrial pharmaceutical context, unlike many research-grade building blocks. Buyers seeking to build upon clinically or commercially validated structures can prioritize this scaffold over structurally similar but unvalidated alternatives like 5,6,7,8-tetrahydroquinolin-7-amine.

Antibiotic Synthesis Cefpirome Process Chemistry

Class-Level Pharmacological Precedent: The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold is a Privileged Structure for 5-HT2c Agonism

Patent US 7,507,732 specifically establishes 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives, including those with amine substitutions, as ligands for 5-HT receptors, particularly 5-HT2c agonists [1]. This is a class-level precedent for CNS drug discovery programs focused on obesity, schizophrenia, anxiety, and depression. The isomeric 5,6,7,8-tetrahydroquinoline scaffold is also mentioned in the same patent, implying a structure-activity relationship differentiation between the five-membered and six-membered fused rings. While specific IC50 values for the 7-amine are not publicly available in permitted sources, the patent's emphasis on the cyclopenta core over the tetrahydroquinoline core provides a peer-reviewed, IP-backed rationale for selecting this narrower scaffold class.

5-HT2c Agonist GPCR CNS Drug Discovery

Validated Procurement Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine


Stereospecific Synthesis of CNS-Targeted Drug Candidates

A medicinal chemistry team building a focused library of 5-HT2c agonists would procure the separated (R) and (S) enantiomers. This is required because the patent literature establishes that stereochemistry is a critical determinant of target binding within this scaffold [1]. Using the racemate would be inefficient, as it would produce a 1:1 mixture of inseparable diastereomers in subsequent reactions, requiring costly chiral chromatography and resulting in a 50% yield loss of the desired stereoisomer .

Process Chemistry Optimization for a Cefpirome Analogs Program

A process R&D group developing next-generation cephalosporin antibiotics would use this compound as a benchmark intermediate. The known synthetic route for the core scaffold reports a demonstrated yield of 43.15% with 99.7% HPLC purity [2]. This provides a quantitative baseline for process improvement efforts and a validated analytical protocol, making this scaffold a lower-risk choice compared to a structurally novel amine with no process chemistry precedent.

Construction of DNA-Encoded Libraries (DELs) via Amide Coupling

For DEL technology groups, the primary amine is the required functional handle for on-DNA amide coupling. The 7-ol analog would be incompatible with standard DEL ligation chemistry. Procuring the amine, rather than the alcohol, is mandatory to access the specific cyclopenta[b]pyridine chemotype in a DNA-encoded format . The commercial availability of the compound in multi-gram quantities with specified purity supports the stoichiometric requirements of library synthesis.

Kinase Inhibitor Scaffold-Hopping Campaigns

The rigid, non-planar geometry of the saturated cyclopentapyridine core offers a distinct three-dimensionality compared to flat aromatic pyridine building blocks. For a kinase inhibitor program seeking to improve selectivity through scaffold hopping, this compound provides a direct path to a chiral, sp3-rich core . This differentiation is purely structural but meaningful for escaping 'flatland' in medicinal chemistry, a recognized strategy for improving drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.